

Confirming the Structure of Phenylhydroquinone Diacetate: A Comparative Guide to 2D NMR Analysis

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Compound of Interest

Compound Name: *Phenylhydroquinone diacetate*

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For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of **Phenylhydroquinone diacetate** against other common analytical techniques. We present supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most appropriate analytical approach.

Data Presentation: 2D NMR for Structural Elucidation

Two-dimensional NMR techniques are paramount for establishing the precise connectivity of atoms within a molecule. For **Phenylhydroquinone diacetate**, a combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular structure. Below is a summary of the expected quantitative data from these experiments.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts and Key 2D NMR Correlations for **Phenylhydroquinone Diacetate**

Atom Number	¹ H Chemical Shift (ppm, Multiplicity)	¹³ C Chemical Shift (ppm)	COSY (¹ H- ¹ H) Correlation s	HSQC (¹ H- ¹³ C) Correlation	HMBC (¹ H- ¹³ C) Correlation s
1'	-	~148.5	-	-	-
2'	7.15 (d)	~121.5	H-3'	C-2'	C-4', C-6', C-1 (hydroquinone ring)
3'	7.05 (t)	~128.8	H-2', H-4'	C-3'	C-1', C-5'
4'	7.35 (t)	~129.5	H-3', H-5'	C-4'	C-2', C-6'
5'	7.05 (t)	~128.8	H-4', H-6'	C-5'	C-1', C-3'
6'	7.15 (d)	~121.5	H-5'	C-6'	C-2', C-4', C-1 (hydroquinone ring)
1	-	~135.0	-	-	-
2	7.10 (s)	~122.0	-	C-2	C-1, C-3, C-4, C-6
3	6.90 (d)	~118.0	H-5	C-3	C-1, C-2, C-4, C-5
4	-	~149.0	-	-	-
5	6.95 (d)	~126.0	H-3	C-5	C-1, C-3, C-4, C-6
6	-	~142.0	-	-	-
7, 8 (Acetyl CH ₃)	2.30 (s)	~21.0	-	C-7, C-8	C=O (Acetyl)
C=O (Acetyl)	-	~169.0	-	-	-

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical methods can provide complementary or, in some cases, more definitive structural information.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of **Phenylhydroquinone Diacetate**

Technique	Information Provided	Advantages	Limitations
2D NMR (COSY, HSQC, HMBC)	Detailed atom connectivity, through-bond correlations.	Provides a complete picture of the covalent structure in solution. Non-destructive.	Requires a relatively pure sample of sufficient concentration. Does not provide information on crystal packing or absolute configuration.
X-ray Crystallography	Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing. [1] [2]	Provides the absolute structure with high precision. [3]	Requires a single, high-quality crystal, which can be challenging to grow. [4] The solid-state structure may differ from the solution-state conformation.
High-Resolution Mass Spectrometry (HRMS)	Exact molecular weight and elemental composition. [5] Fragmentation patterns can help identify structural motifs. [6]	High sensitivity, requires very little sample. [7] Can be coupled with chromatography for analysis of complex mixtures.	Does not provide information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., C=O of the acetate, aromatic C-H).	Quick and simple to perform. Provides a characteristic fingerprint of the molecule.	Provides limited information on the overall molecular structure. Spectrum can be complex and difficult to interpret fully.

Ultraviolet-Visible (UV-Vis) Spectroscopy	Information about the electronic conjugation in the aromatic system.	Simple and sensitive. Useful for quantitative analysis.	Provides limited structural information. Many compounds can have similar UV-Vis spectra. ^[8]
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Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

2D NMR Spectroscopy

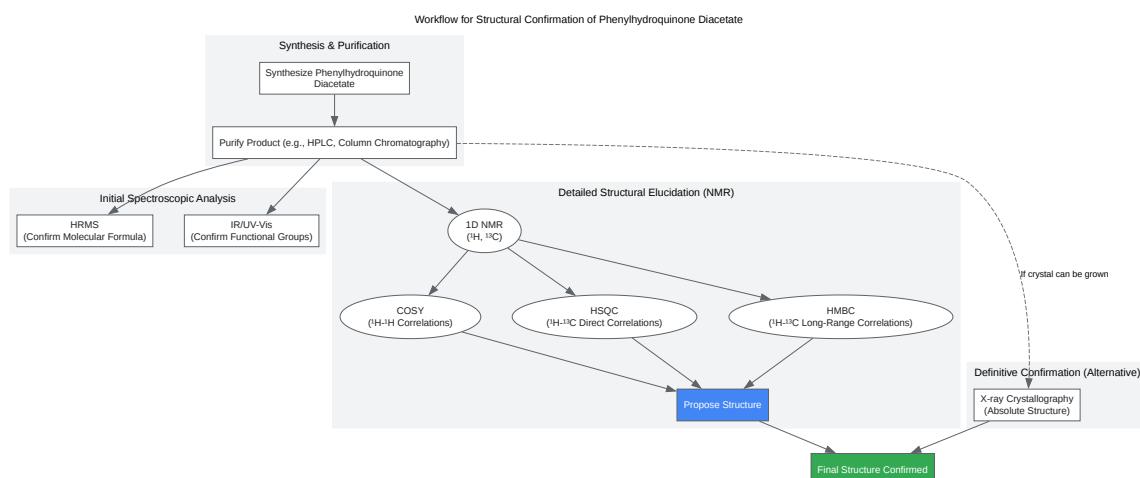
- Sample Preparation: Dissolve approximately 10-20 mg of purified **Phenylhydroquinone diacetate** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be free of particulate matter.
- ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the appropriate spectral width for the 2D experiments.
- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 8-16 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.^[4] A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is used. The ¹³C spectral width should cover all expected carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons.^[4] This is crucial for identifying quaternary carbons and piecing together the carbon skeleton. A standard gradient-selected HMBC pulse sequence is used, with the long-range coupling constant optimized for 8-10 Hz.

Alternative Techniques: A Brief Overview

- X-ray Crystallography: A single crystal of **Phenylhydroquinone diacetate** is grown, typically by slow evaporation of a saturated solution. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting diffraction pattern is used to solve and refine the crystal structure.[9]
- High-Resolution Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is calibrated to provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and gain further structural insights.[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the structure of **Phenylhydroquinone diacetate**, integrating 2D NMR with alternative techniques for a comprehensive analysis.



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Caption: Workflow for NMR-based structural confirmation.

By integrating the detailed connectivity information from 2D NMR with the definitive data from techniques like X-ray crystallography and the formula confirmation from HRMS, researchers can achieve a high level of confidence in the structure of synthesized molecules like **Phenylhydroquinone diacetate**.

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